molecular formula C15H13F3N2O3 B11533252 2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline

2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline

Cat. No.: B11533252
M. Wt: 326.27 g/mol
InChI Key: ZARADXLJZPLRIL-UHFFFAOYSA-N
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Description

2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C14H14N2O3 It is characterized by the presence of a nitro group, a phenoxyethyl group, and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline typically involves the nitration of aniline derivatives followed by the introduction of the phenoxyethyl and trifluoromethyl groups. One common method involves the following steps:

    Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Alkylation: The nitrated aniline is then reacted with 2-phenoxyethanol in the presence of a base such as potassium carbonate to form the phenoxyethyl derivative.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenoxyethyl group can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

    Oxidation: Potassium permanganate, sulfuric acid, acetone.

Major Products Formed

    Reduction: 2-amino-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

Scientific Research Applications

2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The phenoxyethyl and trifluoromethyl groups can influence the compound’s lipophilicity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-nitro-N-(2-phenoxyethyl)aniline: Lacks the trifluoromethyl group, which can affect its chemical properties and reactivity.

    2-nitro-N-(2-phenoxyethyl)benzenesulfonamide: Contains a sulfonamide group instead of the trifluoromethyl group, leading to different biological and chemical properties.

Uniqueness

2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H13F3N2O3

Molecular Weight

326.27 g/mol

IUPAC Name

2-nitro-N-(2-phenoxyethyl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C15H13F3N2O3/c16-15(17,18)11-6-7-13(14(10-11)20(21)22)19-8-9-23-12-4-2-1-3-5-12/h1-7,10,19H,8-9H2

InChI Key

ZARADXLJZPLRIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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